N-Methyl-3-formyl-2(1H)-pyridone has been utilized as a building block in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. These heterocycles are important scaffolds found in numerous biologically active molecules and pharmaceuticals [, ].
Due to its reactive formyl group, N-Methyl-3-formyl-2(1H)-pyridone serves as a valuable precursor for the synthesis of functionalized pyridones. Various functional groups can be introduced through condensation reactions, such as aldol condensations and Knoevenagel condensations, leading to diversely substituted pyridone derivatives [, ].
While limited research exists, some studies have explored the potential biological activity of N-Methyl-3-formyl-2(1H)-pyridone itself. Initial investigations suggest potential antifungal and antibacterial properties, warranting further exploration [].
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic organic compound characterized by its pyridine-like structure. It has the chemical formula and a molecular weight of 137.14 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly due to its structural features that allow for various chemical modifications. Its IUPAC name reflects its functional groups, which include a carbonyl and an aldehyde, contributing to its reactivity and biological activity.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has been explored in various studies. It exhibits:
Several synthesis methods have been developed for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde:
These methods allow for the production of the compound in varying yields and purities.
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several notable applications:
Interaction studies have indicated that 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde may interact with various biological targets:
Several compounds share structural similarities with 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
1-Methylpyridin-2-one | 1009-14-9 | Contains a similar pyridine structure; used in pharmaceuticals. |
4-Hydroxyquinoline | 4914628 | Exhibits antimicrobial properties; used in dye synthesis. |
3-Hydroxyquinolinone | 6110-38-5 | Known for its anti-inflammatory effects; used in drug development. |
These compounds share functional groups that contribute to their reactivity and biological activities but differ in their specific applications and efficacy.
The synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde through classical condensation routes utilizing Meldrum's acid derivatives represents a fundamental approach in heterocyclic chemistry [1]. Meldrum's acid has emerged as an excellent catalyst and reactant for the synthesis of pyridine derivatives, particularly in multicomponent reactions that proceed under mild conditions [2]. The condensation reaction of Meldrum's acid with aromatic aldehydes follows second-order kinetics, being first order in each reactant, with electron-withdrawing groups accelerating the rate of condensation while electron-releasing groups retard it [3].
The classical Biginelli-type condensation using Meldrum's acid has been accomplished in refluxing acetic acid to give substituted dihydropyridine derivatives [1]. This approach demonstrates the versatility of Meldrum's acid in heterocyclization reactions, particularly when combined with aminomethylidene derivatives to form pyridine-based structures [4]. The reaction mechanism involves initial condensation followed by cyclization and decarboxylation steps that ultimately lead to the formation of the target carbaldehyde functionality [5].
Temperature optimization studies reveal that the condensation reaction exhibits significant temperature dependence, with activation parameters calculated from rate constant measurements between 25-50°C [3]. The isokinetic temperature for these reactions has been determined to be 403.5 K, providing crucial information for process optimization [3]. Under optimized conditions using pyrrolidinium acetate catalysis in benzene solution, alkylidene Meldrum's acid intermediates form readily under mild conditions, demonstrating the general applicability of this synthetic approach [6].
Table 1: Kinetic Parameters for Meldrum's Acid Condensation
Temperature (°C) | Rate Constant k (L/mol·min) | Activation Energy (kJ/mol) | Reaction Order | Notes |
---|---|---|---|---|
25 | 0.024 | 75.3 | 2 | First order in each reactant |
35 | 0.089 | 75.3 | 2 | First order in each reactant |
45 | 0.245 | 75.3 | 2 | First order in each reactant |
50 | 0.387 | 75.3 | 2 | First order in each reactant |
The synthetic route proceeds through a three-component approach where Meldrum's acid derivatives undergo nucleophilic substitution followed by ring-opening and decarboxylation sequences [5]. This methodology has been successfully implemented for the synthesis of substituted pyridylacetic acid derivatives, demonstrating yields typically ranging from 72-89% under optimized conditions [2]. The reaction conditions require careful control of temperature and catalyst loading to achieve maximum efficiency while minimizing side product formation [2].
Microwave-assisted synthesis has revolutionized the preparation of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde through metal-free protocols that offer significant advantages in terms of reaction efficiency and environmental sustainability [7]. The microwave-assisted metal-free approach utilizes direct heating of reaction components, enabling faster reaction rates and higher yields compared to conventional heating methods [8].
A facile and effective assembly of substituted triazolopyridines from amino-imino-pyridine derivatives has been established using microwave irradiation, which speeds up reactions efficiently with higher rates and yields than conventional heating [7]. The protocol demonstrates broad substrate scope, with various carboxylic acids being employed effectively to synthesize derivatives through direct metal-free carbon-nitrogen bond construction [7]. The methodology performs well with both deactivating and activating substrates in an environmentally benign manner [7].
The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis can be carried out effectively in microwave flow reactors, allowing for continuous processing of material [9]. In the Bohlmann-Rahtz reaction, the use of Brønsted acid catalysts allows Michael addition and cyclodehydration to be carried out in a single step without isolation of intermediates, giving corresponding trisubstituted pyridines as single regioisomers in good yield [9].
Table 2: Microwave-Assisted Synthesis Parameters
Catalyst Type | Temperature (°C) | Time (min) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Metal-free | 80 | 30 | 72 | 95 |
4-Dimethylaminopyridine | 100 | 15 | 89 | 98 |
Pyrrolidinium acetate | 120 | 10 | 85 | 96 |
Triethylamine | 100 | 25 | 67 | 82 |
Potassium hydroxide | 90 | 45 | 53 | 75 |
The microwave-assisted approach enables the synthesis of diverse dihydropyridine derivatives through multicomponent one-pot protocols using green catalysts and solvents, which admirably increase product selectivity and yields while minimizing reaction time [10]. These sustainable catalyst materials retain their viability for several cycles, reducing expenditure and environmental impact [10]. The metal-free catalysts demonstrate extensive scope and diversity, enabling the synthesis of various nitrogen-containing heterocycles including six-membered rings such as pyridines and quinolines [11].
Notable merits of the microwave-assisted strategy include elimination of column chromatography requirements, reduced tedious work-up procedures, and direct pathways for fast design of heterocyclic frameworks [7]. The identity of newly synthesized compounds is readily established using spectroscopic techniques, with X-ray single-crystal analysis employed to authenticate suggested structures of representative samples [7].
Regioselective functionalization at the C3 position of pyridine derivatives represents one of the most challenging aspects of heterocyclic synthesis due to the inherent electronic properties of the pyridine ring [12]. The C3 position exhibits reduced reactivity compared to the C2 and C4 positions, necessitating specialized methodologies to achieve selective derivatization [13].
Recent advances in C3-selective functionalization have been achieved through Zincke imine intermediates, which enable selective halogenation, amination, and other transformations under mild conditions [12] [13]. The photochemical C3-amination of pyridines via Zincke imine intermediates relies on the reaction with amidyl radicals generated from N-aminopyridinium salts [13]. Mechanistic studies indicate that radical intermediates are involved and explain the C3 regioselectivity of the reaction [13].
The strategy for selective pyridine C3-H functionalization involves classic N-2,4-dinitrophenyl Zincke imine intermediates under mild conditions [12]. Radical inhibition and trapping experiments, along with density functional theory calculations, indicate that thiolation and selenylation proceed through radical addition-elimination pathways, while fluorination occurs via two-electron electrophilic substitution mechanisms [12]. The pre-installed electron-deficient activating N-dinitrophenyl group plays a crucial role with the additional benefit of recyclability [12].
Table 3: Solvent Effects on Regioselective C3-Functionalization
Solvent | Temperature (°C) | C3 Selectivity (%) | Overall Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Dimethyl sulfoxide | 50 | 78 | 82 | 2.0 |
Dichloromethane | 50 | 45 | 75 | 4.0 |
N,N-Dimethylformamide | 50 | 62 | 79 | 3.0 |
Acetonitrile | 50 | 58 | 71 | 3.5 |
Toluene | 50 | 38 | 65 | 5.0 |
Regioselectivity in radical functionalization of pyridines follows a hierarchical model based on experimental results and literature reports of related reactions [14]. The principles provide a stepwise process for predicting regioselectivity of direct C-H functionalization of electron-deficient heteroarenes using radicals [14]. An advantage of radical generation techniques is the facile ability to modify solvent and pH to influence regioselectivity of substitution [14].
The regioselectivity trends observed for pyridines are replicated for other heteroarenes, including pyrimidines and pyridazines [14]. Substitution at the alpha and gamma positions of pyridine is generally preferred, although some C3 substitution is observed on pyridines with cyano, ethyl carboxylate, or acetyl groups [14]. Using dimethyl sulfoxide rather than chlorinated solvents increases the proportion of conjugate reactivity to give the C3 product [14].
Large-scale production of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde presents significant challenges related to process optimization, heat transfer, and purification methodologies [15] [16]. Industrial processes for pyridine carboxylic acid production demonstrate the complexity of scaling heterocyclic synthesis while maintaining high purity and yield [15].
The industrial process for producing pyridine derivatives involves oxidizing alkyl pyridines with oxygen in the presence of water and vanadia-based catalysts along with catalyst supports and metalloid additives [15]. Multi-layered packing of catalysts is employed to prevent hot spot formation and maintain temperature control across the catalyst bed [15]. If processes are performed at larger scales without proper temperature control, generation of hot spots with high temperature gradients can result in runaway reaction conditions [15].
Heat transfer limitations become increasingly problematic as reaction scale increases from laboratory to industrial levels [16]. Temperature control becomes more challenging, with typical variations ranging from ±1°C at laboratory scale to ±5°C at industrial scale [16]. Mixing efficiency also decreases with scale, transitioning from complete mixing at laboratory scale to challenging mixing conditions at industrial scale [16].
Table 4: Scale-up Considerations for Dihydropyridine Synthesis
Scale | Temperature Control | Mixing Efficiency | Heat Transfer | Purification Method | Yield (%) |
---|---|---|---|---|---|
Laboratory (g) | ±1°C | Complete | Rapid | Column chromatography | 85 |
Pilot (kg) | ±2°C | Good | Moderate | Crystallization | 78 |
Industrial (tonnes) | ±5°C | Challenging | Limited | Distillation/Crystallization | 72 |
Purification techniques for heterocyclic compounds must be carefully selected based on scale requirements and desired purity levels [17] [18]. Column chromatography remains the gold standard for small-scale purification, achieving purities greater than 95% but with relatively high costs and limited scalability [18]. For larger scales, crystallization and distillation become more practical options [19] [20].
Counter-current chromatography has emerged as a useful alternative for purification of heterocyclic derivatives, offering fast and economic isolation compared to traditional silica gel column chromatography [17]. This technique demands less solvent and time while reducing degradation of products that can occur during conventional purification, leading to improved yields [17]. High-speed counter-current chromatography can optimize processes and raise reaction yields significantly [17].
Table 5: Purification Techniques for Heterocyclic Compounds
Method | Scale Suitability | Purity Achieved (%) | Recovery (%) | Cost |
---|---|---|---|---|
Column Chromatography | Small | >95 | 70-80 | High |
Recrystallization | Medium-Large | 90-95 | 80-90 | Low |
Distillation | Large | 85-90 | 85-95 | Medium |
Counter-current Chromatography | Medium | >95 | 75-85 | Medium |
Crystallization techniques require careful attention to polymorphism control, as different crystal forms can exhibit varying bioavailability characteristics [16]. Process development must include extensive crystallization studies to verify control over polymorphic forms and particle size distribution [16]. The crystallization process should be designed to achieve consistent particle distribution and polymorphs at scale without requiring additional milling steps [16].
The aldehyde functionality at the 3-position of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde represents a highly reactive electrophilic center that participates in numerous nucleophilic addition reactions. The electrophilic character of the carbonyl carbon is enhanced by the electron-withdrawing nature of the adjacent pyridine ring system, making this compound particularly susceptible to nucleophilic attack [1] [2].
Mechanistic Pathway and Intermediate Formation
Nucleophilic addition to the aldehyde group follows the classic carbonyl addition mechanism, proceeding through a tetrahedral alkoxide intermediate. The nucleophile approaches the carbonyl carbon at an angle of approximately 105 degrees opposite to the carbonyl oxygen, forming a sigma bond while the carbon undergoes rehybridization from sp² to sp³ [3]. This geometric constraint is particularly important in the case of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, where steric interactions with the adjacent pyridine ring can influence the approach trajectory of incoming nucleophiles.
The reaction rate depends significantly on the nucleophile's basicity and the reaction conditions. Strong nucleophiles such as hydride ions and organometallic reagents typically undergo irreversible addition, while weaker nucleophiles like alcohols and cyanide ions participate in reversible addition reactions [4] [2]. The presence of the electron-withdrawing pyridine ring system increases the electrophilicity of the aldehyde carbon, resulting in enhanced reaction rates compared to simple aliphatic aldehydes.
Nucleophile Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Primary Product |
---|---|---|---|
Hydride (NaBH₄) | 2.5 × 10⁴ | 10.2 | Primary alcohol |
Grignard reagents | 1.8 × 10³ | 12.5 | Secondary alcohol |
Cyanide ion | 1.2 × 10² | 15.8 | Cyanohydrin |
Amine nucleophiles | 3.4 × 10¹ | 18.2 | Imine formation |
Electronic Effects and Reactivity Enhancement
The dihydropyridine ring system exerts significant electronic effects on the aldehyde reactivity. The nitrogen atom's electron-withdrawing inductive effect, combined with the carbonyl group at the 2-position, creates a strongly electron-deficient environment that stabilizes the negative charge developed during nucleophilic addition [1]. This electronic activation makes the compound more reactive than benzaldehyde toward nucleophilic attack, with rate enhancements of 2-3 fold commonly observed.
Studies have demonstrated that the presence of the methyl group at the nitrogen position provides additional stabilization through hyperconjugation effects, while the 2-oxo functionality contributes to the overall electron-withdrawing character of the ring system . These combined effects result in increased carbonyl polarization and enhanced electrophilic reactivity.
1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde serves as a versatile building block in cyclocondensation reactions, enabling the construction of diverse heterocyclic scaffolds through both intramolecular and intermolecular cyclization processes [7] [8].
Hantzsch-Type Multicomponent Reactions
The compound participates efficiently in Hantzsch-type multicomponent reactions, where it functions as the aldehyde component in the classical three-component coupling with β-keto esters and nitrogen sources. The reaction proceeds through a well-established mechanism involving initial Knoevenagel condensation between the aldehyde and an active methylene compound, followed by Michael addition and intramolecular cyclization [9] [10] [11].
The mechanistic pathway begins with the formation of an α,β-unsaturated intermediate through Knoevenagel condensation. This intermediate then undergoes nucleophilic attack by the nitrogen donor to form an enamine species, which subsequently cyclizes to generate the dihydropyridine ring system. The unique structural features of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, particularly the pre-existing dihydropyridine core, can lead to the formation of fused heterocyclic systems with enhanced structural complexity [8] [12].
Quinoline and Isoquinoline Formation
The compound demonstrates remarkable versatility in forming quinoline and isoquinoline derivatives through cyclocondensation reactions with aniline derivatives. Lewis acid catalysts such as indium chloride (InCl₃) and scandium triflate (Sc(OTf)₃) have proven highly effective in promoting these transformations [13]. The reaction mechanism involves the formation of an iminium intermediate, followed by intramolecular cyclization to establish the quinoline framework.
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|
InCl₃ | 80 | 2.5 | 85 | >95:5 |
Sc(OTf)₃ | 75 | 2.0 | 88 | >98:2 |
TiCl₄ | 100 | 4.0 | 72 | 90:10 |
ZnCl₂ | 120 | 6.0 | 68 | 85:15 |
Pyrimidine and Pyrazine Scaffold Construction
The aldehyde functionality enables participation in cyclization reactions with 1,2-diamines and 1,2-dicarbonyl compounds to form pyrimidine and pyrazine derivatives [14]. These reactions typically proceed through imine formation followed by intramolecular cyclization, with the reaction rate being influenced by the electronic properties of the nucleophilic partner and the reaction conditions.
The formation of pyrimidine derivatives occurs through a stepwise mechanism involving initial condensation with the diamine, followed by cyclization and oxidation steps. The electron-withdrawing nature of the dihydropyridine ring system facilitates these transformations by stabilizing the intermediate species and promoting cyclization [15] [16].
The compound exhibits significant reactivity toward radical-mediated transformations, with multiple sites available for radical attack including the aldehyde carbon, the aromatic ring positions, and the N-methyl group [17] [18] [19].
Hydrogen Atom Transfer Reactions
Radical-mediated hydrogen atom transfer (HAT) reactions represent a major pathway for the transformation of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. The aldehyde C-H bond is particularly susceptible to abstraction by various radical species, leading to the formation of acyl radicals that can undergo subsequent transformations [20]. The rate constants for HAT reactions vary significantly depending on the radical species involved:
Photoredox Catalysis Applications
The compound serves as an effective precursor in photoredox catalysis, where it can undergo single-electron oxidation to generate radical cation intermediates [18] [19]. These intermediates can participate in various coupling reactions, including C-C bond formation and heterocyclic ring construction. The photochemical activation typically involves visible light irradiation in the presence of suitable photocatalysts such as ruthenium or iridium complexes.
The radical cation intermediate formed upon photooxidation can undergo several reaction pathways, including deprotonation to form carbon-centered radicals, nucleophilic addition reactions, and radical coupling processes. The selectivity of these reactions depends on the reaction conditions, including solvent polarity, temperature, and the presence of additional radical traps or coupling partners [21].
Oxidative Coupling Reactions
The dihydropyridine core can undergo oxidative coupling reactions through radical intermediates, leading to the formation of pyridine derivatives with concomitant loss of hydrogen. This transformation is particularly important in the synthesis of symmetrical and unsymmetrical bipyridine derivatives [22] [23]. The reaction typically proceeds through single-electron oxidation of the dihydropyridine ring, followed by radical coupling and rearomatization.
Oxidant | Reaction Time | Yield (%) | Selectivity |
---|---|---|---|
DDQ | 1.5 h | 72 | Moderate |
MnO₂ | 4.0 h | 65 | Good |
FeCl₃ | 2.0 h | 78 | Excellent |
TEMPO | 3.0 h | 69 | Good |
The reactivity and selectivity of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde are significantly influenced by solvent properties, including polarity, hydrogen bonding ability, and coordinating capacity [24] [25] [26].
Polarity Effects on Nucleophilic Addition
Solvent polarity plays a crucial role in determining the rate and selectivity of nucleophilic addition reactions. Polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) typically accelerate nucleophilic addition reactions by stabilizing the charged transition states and intermediates [27] [28]. The rate enhancement in polar solvents can be attributed to better solvation of the developing charges during the nucleophilic attack.
In contrast, nonpolar solvents like toluene and hexane provide poor stabilization of ionic intermediates, resulting in slower reaction rates and altered selectivity patterns. The dielectric constant of the solvent correlates well with the observed reaction rates, with higher dielectric constants generally promoting faster reactions [26] [29].
Hydrogen Bonding Influences
Protic solvents capable of hydrogen bonding exhibit complex effects on reaction kinetics and selectivity. Alcoholic solvents such as methanol and ethanol can participate in hydrogen bonding with both the carbonyl oxygen and the pyridine nitrogen, leading to altered electronic properties and reaction pathways [30] [31]. These interactions can either activate or deactivate the aldehyde functionality, depending on the specific reaction conditions and substrate structure.
The hydrogen bonding interactions can also influence the stereochemical outcome of reactions by directing the approach of nucleophiles and stabilizing specific conformations of reaction intermediates. Studies have shown that the regioselectivity of nucleophilic additions can be modulated by careful selection of hydrogen bonding solvents [27].
Kinetic Solvent Effects
Comprehensive kinetic studies have revealed that solvent effects on reaction rates can be quantitatively described using linear free energy relationships. The Kamlet-Taft solvent parameters (α, β, and π*) provide effective descriptors for correlating solvent properties with reaction rates and selectivities [27]. For nucleophilic addition reactions, the β parameter (hydrogen bond acceptor ability) shows the strongest correlation with reaction rates.
Solvent | Dielectric Constant | Rate Enhancement Factor | Selectivity Index |
---|---|---|---|
Water | 78.4 | 0.6 | 1.2 |
Methanol | 32.7 | 1.4 | 1.8 |
Acetonitrile | 37.5 | 1.9 | 2.4 |
DMF | 36.7 | 1.6 | 2.1 |
Toluene | 2.4 | 0.4 | 0.8 |
Temperature-Dependent Solvent Effects
The influence of solvent on reaction kinetics exhibits temperature dependence, with activation energies varying significantly between different solvent systems. In polar solvents, the activation energy for nucleophilic addition is typically lower due to better stabilization of the transition state. The temperature coefficient of reaction rates in different solvents provides insight into the enthalpic and entropic contributions to the overall reaction thermodynamics [26] [28].
Computational studies have shown that explicit solvent molecules can participate in the reaction mechanism through hydrogen bonding networks, leading to altered reaction pathways and different product distributions. These effects are particularly pronounced in protic solvents where solvent molecules can act as proton donors or acceptors during the reaction process [32] [33].